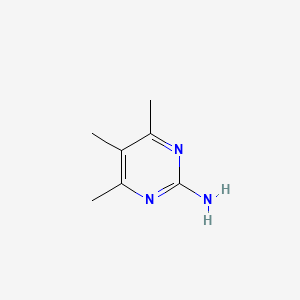

4,5,6-Trimethylpyrimidin-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4,5,6-trimethylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3/c1-4-5(2)9-7(8)10-6(4)3/h1-3H3,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGKDWIZGAJVLNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(N=C1C)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70482430 | |

| Record name | 4,5,6-trimethylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70482430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54568-11-5 | |

| Record name | 4,5,6-trimethylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70482430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4,5,6-trimethylpyrimidin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and biological properties of 4,5,6-trimethylpyrimidin-2-amine (CAS No. 54568-11-5). This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of pyrimidine derivatives. This guide covers the compound's physicochemical properties, predicted spectroscopic data, a generalized synthesis protocol, and its known biological activity as a human immunodeficiency virus (HIV) type 1 inhibitor. The information is presented with clarity and precision, including tabulated data and detailed diagrams to facilitate understanding and further research.

Chemical Properties

This compound is a solid organic compound belonging to the aminopyrimidine class.[1] Its core structure consists of a pyrimidine ring substituted with three methyl groups and an amino group.

Physicochemical Data

The quantitative physicochemical properties of this compound are summarized in Table 1. It is important to note that while some of these properties are derived from experimental observations, others are predicted based on computational models due to the limited availability of published experimental data.

| Property | Value | Source |

| Molecular Formula | C₇H₁₁N₃ | [1][2][3] |

| Molecular Weight | 137.18 g/mol | [1] |

| CAS Number | 54568-11-5 | [1] |

| Physical Form | Solid | [1] |

| Boiling Point (Predicted) | 320.3°C at 760 mmHg | [3] |

| Density (Predicted) | 1.08 g/cm³ | [3] |

| Flash Point (Predicted) | 173.5°C | [3] |

| XlogP (Predicted) | 1.0 | [2] |

| InChI | 1S/C7H11N3/c1-4-5(2)9-7(8)10-6(4)3/h1-3H3,(H2,8,9,10) | [1] |

| SMILES | NC1=NC(C)=C(C)C(C)=N1 | [1] |

Safety Information

This compound is classified with the GHS07 pictogram, indicating that it can be harmful.[1] The hazard statement H302 designates it as harmful if swallowed (Acute toxicity, oral, Category 4).[1]

Spectroscopic Data (Predicted)

Predicted ¹H NMR Spectroscopic Data

The predicted ¹H NMR spectrum of this compound in CDCl₃ is detailed in Table 2.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Notes |

| ~ 4.5 - 5.5 | Broad Singlet | 2H | -NH₂ | The chemical shift of amine protons can vary depending on solvent and concentration. |

| ~ 2.3 | Singlet | 6H | C4-CH₃, C6-CH₃ | Protons of the two equivalent methyl groups at positions 4 and 6 of the pyrimidine ring. |

| ~ 2.1 | Singlet | 3H | C5-CH₃ | Protons of the methyl group at position 5 of the pyrimidine ring. |

Predicted ¹³C NMR Spectroscopic Data

The predicted ¹³C NMR spectrum of this compound in CDCl₃ is detailed in Table 3.

| Chemical Shift (δ) ppm | Assignment | Notes |

| ~ 164 | C2 | Carbon atom of the pyrimidine ring bonded to the amino group. |

| ~ 160 | C4, C6 | Equivalent carbon atoms of the pyrimidine ring bonded to methyl groups. |

| ~ 115 | C5 | Carbon atom of the pyrimidine ring bonded to a methyl group. |

| ~ 24 | C4-CH₃, C6-CH₃ | Carbon atoms of the methyl groups at positions 4 and 6. |

| ~ 15 | C5-CH₃ | Carbon atom of the methyl group at position 5. |

Predicted Infrared (IR) Spectroscopic Data

The predicted key IR absorption bands for this compound are presented in Table 4.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Notes |

| 3500 - 3300 | Medium-Strong | N-H stretch | Characteristic of the primary amine group. Two bands may be observed due to symmetric and asymmetric stretching. |

| 3000 - 2850 | Medium | C-H stretch | Aliphatic C-H stretching of the methyl groups. |

| 1650 - 1600 | Strong | C=N stretch / N-H bend | Overlapping region for pyrimidine ring C=N stretching and the scissoring vibration of the NH₂ group. |

| 1580 - 1400 | Medium-Strong | C=C stretch | Aromatic-like C=C stretching vibrations within the pyrimidine ring. |

Predicted Mass Spectrometry (MS) Data

The predicted mass spectrum of this compound would exhibit the molecular ion peak and characteristic fragmentation patterns. This data is summarized in Table 5.

| m/z | Ion | Notes |

| 137 | [M]⁺ | Molecular ion peak. The odd molecular weight is consistent with the nitrogen rule (odd number of nitrogen atoms). |

| 122 | [M - CH₃]⁺ | Loss of a methyl group, a common fragmentation pathway. |

| 110 | [M - HCN]⁺ | Loss of hydrogen cyanide from the pyrimidine ring. |

Experimental Protocols

Generalized Synthesis Protocol

A common and effective method for the synthesis of 2-aminopyrimidines is the condensation of a β-dicarbonyl compound with guanidine.[8] For the synthesis of this compound, the logical precursors would be 3-methyl-2,4-pentanedione and a guanidine salt.[9]

Reaction: Condensation of 3-methyl-2,4-pentanedione with guanidine hydrochloride.

Materials:

-

3-methyl-2,4-pentanedione[9]

-

Guanidine hydrochloride

-

Sodium ethoxide or another suitable base

-

Ethanol (anhydrous)

-

Diethyl ether

-

Hydrochloric acid (for workup)

-

Sodium hydroxide (for workup)

Procedure:

-

A solution of sodium ethoxide is prepared by dissolving sodium metal in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

-

Guanidine hydrochloride is added to the sodium ethoxide solution and stirred to form free guanidine.

-

3-methyl-2,4-pentanedione is added dropwise to the reaction mixture at room temperature.

-

The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

-

After cooling to room temperature, the solvent is removed under reduced pressure.

-

The residue is taken up in water and acidified with hydrochloric acid.

-

The aqueous solution is washed with diethyl ether to remove any unreacted starting material.

-

The aqueous layer is then basified with a sodium hydroxide solution to precipitate the crude product.

-

The solid product is collected by filtration, washed with cold water, and dried.

-

The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Spectroscopic Analysis Protocols

¹H and ¹³C NMR Spectroscopy:

-

Dissolve 5-10 mg of the purified sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Acquire the spectra on a 300 MHz or higher field NMR spectrometer.

-

Process the data, including Fourier transformation, phase correction, and baseline correction.

-

Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy:

-

For a solid sample, prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

-

Alternatively, use an Attenuated Total Reflectance (ATR) accessory by placing a small amount of the solid sample directly on the ATR crystal.

-

Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

-

Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

-

Acquire the mass spectrum using an appropriate ionization technique, such as electrospray ionization (ESI) or electron ionization (EI).

Biological Activity and Mechanism of Action

This compound has been identified as an inhibitor of human immunodeficiency virus (HIV) type 1. In vitro studies have demonstrated its antiviral activity against HIV-1 strains and cytotoxic effects on HIV-infected cells.

The primary mechanism of action for this compound is the inhibition of the HIV transcriptional elongation factor TFIIS. By binding to this enzyme, this compound obstructs the process of viral RNA synthesis, which in turn leads to a reduction in virus production. The elongation of transcription in HIV-1 is a critical step regulated by the viral protein Tat, which recruits host cell factors to the viral long terminal repeat (LTR) promoter.[10][11][12] Tat interacts with a TAR RNA element in the nascent viral transcript and recruits the positive transcription elongation factor b (P-TEFb) to phosphorylate RNA Polymerase II, thereby enhancing its processivity.[13][14] TFIIS is also a key player in this process, helping the polymerase to overcome transcriptional pausing and arrest. By inhibiting TFIIS, this compound introduces a bottleneck in this essential viral process.

Derivatives of 2-aminopyrimidine have also been explored as inhibitors of other key cellular targets, such as Polo-like kinase 4 (PLK4), indicating the potential for this chemical scaffold in anticancer drug discovery.[15]

Visualizations

Proposed Signaling Pathway of HIV-1 Transcription Inhibition

Caption: Proposed mechanism of HIV-1 transcription inhibition by this compound.

General Experimental Workflow

References

- 1. This compound DiscoveryCPR 54568-11-5 [sigmaaldrich.com]

- 2. PubChemLite - this compound (C7H11N3) [pubchemlite.lcsb.uni.lu]

- 3. 54568-11-5 this compound this compound - CAS Database [chemnet.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. [PDF] IR and 1H NMR Spectral Studies of some 2-Amino-4-Isopropyl-6-Methoxy-N-Phenylpyrimidine-5-Carboxamides: Assessment of Substituent Effects | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. 2-Aminopyrimidine(109-12-6) 1H NMR [m.chemicalbook.com]

- 8. Solved Construct a full reaction mechanism for the synthesis | Chegg.com [chegg.com]

- 9. 3-Methyl-2,4-pentanedione | C6H10O2 | CID 69949 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. The HIV-1 Transcriptional Program: From Initiation to Elongation Control - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Tat activates human immunodeficiency virus type 1 transcriptional elongation independent of TFIIH kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A New Paradigm in Eukaryotic Biology: HIV Tat and the Control of Transcriptional Elongation | PLOS Biology [journals.plos.org]

- 13. HIV-1 Tat protein increases transcriptional initiation and stabilizes elongation - CSHL Scientific Digital Repository [repository.cshl.edu]

- 14. HIV-1 Tat protein promotes formation of more-processive elongation complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4,5,6-trimethylpyrimidin-2-amine (CAS Number: 54568-11-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5,6-trimethylpyrimidin-2-amine is a heterocyclic organic compound with potential applications in antiviral drug discovery. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, spectroscopic data, and putative biological activity, with a focus on its potential as an inhibitor of Human Immunodeficiency Virus Type 1 (HIV-1). The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, virology, and drug development.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, formulation, and analysis.

| Property | Value | Reference |

| CAS Number | 54568-11-5 | [1] |

| Molecular Formula | C₇H₁₁N₃ | [1] |

| Molecular Weight | 137.18 g/mol | [1] |

| Appearance | Solid (predicted) | [1] |

| SMILES String | NC1=NC(C)=C(C)C(C)=N1 | [1] |

| InChI Key | PGKDWIZGAJVLNB-UHFFFAOYSA-N | [1] |

Synthesis

Proposed Experimental Protocol for Synthesis

Reaction Scheme:

Materials:

-

3-methyl-2,4-pentanedione

-

Guanidine hydrochloride (or guanidine nitrate)

-

Sodium ethoxide (or another suitable base like sodium hydroxide or sodium carbonate)

-

Ethanol (or another suitable solvent)

-

Hydrochloric acid (for workup, if necessary)

-

Activated carbon

-

Sodium chloride

Procedure:

-

Preparation of the Reaction Mixture: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve guanidine hydrochloride (1.1 equivalents) and a suitable base such as sodium carbonate (1.1 equivalents) in water or ethanol.[2]

-

Addition of Dicarbonyl Compound: To the stirred solution, add 3-methyl-2,4-pentanedione (1.0 equivalent).

-

Reaction: Heat the reaction mixture to reflux (approximately 95-100 °C) for 2-3 hours.[2] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup and Purification:

-

After the reaction is complete, cool the mixture to room temperature.

-

If a precipitate forms, it can be collected by filtration. The filter cake should be washed with a cold brine solution.[2]

-

The crude product can be purified by recrystallization. The wet cake is dissolved in hot water, treated with activated carbon to remove colored impurities, and filtered hot.[2]

-

Salting out the product from the hot filtrate by adding sodium chloride, followed by cooling, can induce crystallization.[2]

-

The purified crystals are then collected by filtration, washed with cold water, and dried.

-

Workflow for the Synthesis of this compound:

Spectroscopic Data (Predicted)

As experimental spectroscopic data for this compound is not widely published, the following tables provide predicted data based on the analysis of its structure and comparison with analogous compounds.

Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Notes |

| ~4.5-5.5 | br s | 2H | -NH₂ | Broad singlet due to quadrupole broadening and exchange with solvent. |

| ~2.2-2.4 | s | 6H | 4,6-CH₃ | Two equivalent methyl groups at positions 4 and 6. |

| ~2.0-2.2 | s | 3H | 5-CH₃ | Methyl group at position 5. |

Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment | Notes |

| ~163-165 | C2 | Carbon bearing the amino group. |

| ~158-160 | C4, C6 | Equivalent carbons bearing methyl groups. |

| ~110-115 | C5 | Carbon bearing a methyl group. |

| ~20-25 | 4,6-CH₃ | Carbons of the methyl groups at positions 4 and 6. |

| ~15-20 | 5-CH₃ | Carbon of the methyl group at position 5. |

Predicted Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment | Notes |

| 3400-3500 | Medium | N-H stretch (asymm) | Characteristic for a primary amine.[3][4] |

| 3300-3400 | Medium | N-H stretch (symm) | Characteristic for a primary amine.[3][4] |

| 2950-3000 | Medium | C-H stretch (sp³) | From the methyl groups. |

| 1640-1660 | Strong | N-H bend (scissoring) | Characteristic for a primary amine.[3] |

| 1550-1600 | Strong | C=N stretch | Ring stretching of the pyrimidine core. |

| 1450-1500 | Strong | C=C stretch | Ring stretching of the pyrimidine core. |

Predicted Mass Spectrometry (MS) Fragmentation

For a compound with the formula C₇H₁₁N₃, the molecular ion peak [M]⁺ would be expected at m/z 137. A prominent fragmentation pathway for 2-aminopyrimidines involves the loss of small neutral molecules and radicals.

| m/z | Proposed Fragment Ion | Notes |

| 137 | [C₇H₁₁N₃]⁺ | Molecular ion peak. |

| 122 | [M - CH₃]⁺ | Loss of a methyl radical. |

| 110 | [M - HCN]⁺ | Loss of hydrogen cyanide from the pyrimidine ring. |

| 95 | [M - CH₃ - HCN]⁺ | Subsequent loss of HCN after the initial loss of a methyl group. |

Biological Activity and Mechanism of Action

This compound has been identified as a potential inhibitor of HIV-1. It is suggested to exert its antiviral activity by targeting the HIV transcriptional elongation factor TFIIS.

Putative Mechanism of Action: Inhibition of HIV-1 Transcription Elongation

HIV-1 transcription is a complex process that relies on host cell machinery. After initiation, the viral RNA polymerase II (Pol II) often pauses. The viral protein Tat is crucial for recruiting the host positive transcription elongation factor b (P-TEFb) to the trans-activation response (TAR) element of the nascent viral RNA. P-TEFb then phosphorylates negative elongation factors, allowing Pol II to proceed with transcription.

The transcription elongation factor TFIIS plays a role in helping Pol II to overcome transcriptional pausing and arrest by stimulating the cleavage of the nascent RNA transcript. It is plausible that this compound binds to TFIIS, thereby inhibiting its function. This would lead to a decrease in the processivity of Pol II during HIV-1 transcription, resulting in a reduction of full-length viral RNA synthesis and consequently, a decrease in virus production.

Analytical Methods for Quantification

The quantification of this compound in various matrices, such as in biological samples for pharmacokinetic studies, can be achieved using standard analytical techniques. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV-Vis or Mass Spectrometry) or Gas Chromatography-Mass Spectrometry (GC-MS) are the methods of choice.

Proposed HPLC Method

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for better peak shape).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength determined by the UV spectrum of the compound (likely around 230-280 nm) or MS detection for higher sensitivity and selectivity.

-

Sample Preparation: For biological samples, protein precipitation followed by solid-phase extraction (SPE) may be necessary to remove interfering substances.

Safety and Handling

Based on available safety data for similar compounds, this compound should be handled with care in a laboratory setting. Standard safety precautions should be followed:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.

-

Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Store in a cool, dry, and well-ventilated place away from incompatible materials.

Conclusion

This compound is a promising scaffold for the development of novel antiviral agents, particularly against HIV-1. Its putative mechanism of action through the inhibition of the host transcriptional elongation factor TFIIS presents a novel target for antiretroviral therapy. This technical guide provides a foundational understanding of this compound, including its synthesis, predicted spectroscopic properties, and a framework for its biological evaluation. Further experimental validation of the proposed synthesis, spectroscopic characterization, and detailed mechanistic studies are warranted to fully elucidate the therapeutic potential of this compound.

References

An In-depth Technical Guide on 4,5,6-trimethylpyrimidin-2-amine: Molecular Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4,5,6-trimethylpyrimidin-2-amine, a heterocyclic amine with documented inhibitory activity against Human Immunodeficiency Virus (HIV) type 1. This document details its molecular structure, physicochemical properties, a proposed synthetic route, and expected analytical characteristics. Furthermore, it elucidates its mechanism of action as an inhibitor of the HIV transcriptional elongation factor TFIIS, offering insights for researchers in virology and drug development.

Molecular Structure and Properties

This compound is a substituted pyrimidine with the chemical formula C₇H₁₁N₃.[1] Its structure consists of a pyrimidine ring substituted with three methyl groups at positions 4, 5, and 6, and an amine group at position 2.

Quantitative Data

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₁N₃ | [1] |

| Molecular Weight | 137.18 g/mol | [1][2] |

| Monoisotopic Mass | 137.0953 g/mol | [3] |

| CAS Number | 54568-11-5 | [1] |

| Appearance | Solid | [1] |

| SMILES | CC1=C(C)C(C)=NC(N)=N1 | [1] |

| InChI | 1S/C7H11N3/c1-4-5(2)9-7(8)10-6(4)3/h1-3H3,(H2,8,9,10) | [1] |

| InChIKey | PGKDWIZGAJVLNB-UHFFFAOYSA-N | [1] |

Experimental Protocols

Proposed Synthesis: Condensation of 3-Methyl-2,4-pentanedione with Guanidine

A plausible and efficient method for the synthesis of this compound is the cyclocondensation reaction of a β-dicarbonyl compound with guanidine. This approach is widely used for the synthesis of substituted 2-aminopyrimidines. The logical precursor for the target molecule is 3-methyl-2,4-pentanedione.

Reaction Scheme:

References

An In-Depth Technical Guide to the Spectroscopic and Synthetic Aspects of 4,5,6-trimethylpyrimidin-2-amine

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of 4,5,6-trimethylpyrimidin-2-amine, alongside a generalized synthetic protocol and an exploration of its potential biological significance. Due to the absence of publicly available, peer-reviewed experimental data for this specific molecule, this document leverages established principles of organic spectroscopy and known synthetic methodologies for analogous 2-aminopyrimidine derivatives to present a predictive but scientifically grounded profile.

Molecular Structure and Properties

IUPAC Name: this compound Molecular Formula: C₇H₁₁N₃ Molecular Weight: 137.18 g/mol Structure:

CH₃ | N=C--C-CH₃ // \ / H₂N-C C \ // N--CH₃

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are based on the analysis of structurally similar compounds and established spectroscopic correlation tables.

Table 1: Predicted ¹H NMR Spectral Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| NH₂ | 4.5 - 5.5 | Broad Singlet | Chemical shift is concentration and solvent dependent; signal disappears upon D₂O exchange. |

| CH₃ (C4/C6) | 2.2 - 2.5 | Singlet | Two equivalent methyl groups at positions 4 and 6. |

| CH₃ (C5) | 2.0 - 2.3 | Singlet | Methyl group at position 5. |

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Notes |

| C2 | 162 - 165 | Carbon bearing the amino group. |

| C4/C6 | 160 - 163 | Equivalent carbons of the pyrimidine ring. |

| C5 | 115 - 120 | Carbon at position 5 of the pyrimidine ring. |

| CH₃ (C4/C6) | 20 - 25 | Carbons of the methyl groups at positions 4 and 6. |

| CH₃ (C5) | 15 - 20 | Carbon of the methyl group at position 5. |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Vibration Mode | Intensity | Notes |

| 3300 - 3500 | N-H stretch | Medium (two bands) | Characteristic of a primary amine. |

| 2900 - 3000 | C-H stretch | Medium-Strong | Aliphatic C-H bonds of the methyl groups. |

| 1620 - 1680 | C=N stretch | Strong | Pyrimidine ring vibrations. |

| 1580 - 1650 | N-H bend | Medium | Scissoring vibration of the primary amine. |

| 1400 - 1500 | C=C stretch | Medium-Strong | Aromatic-like ring vibrations. |

Table 4: Predicted Mass Spectrometry Data

| m/z | Ion | Notes |

| 137 | [M]⁺ | Molecular ion peak. |

| 138 | [M+H]⁺ | Protonated molecular ion, expected to be prominent in soft ionization techniques like ESI. |

Generalized Experimental Protocols

The following are generalized protocols for the synthesis and spectroscopic analysis of 2-aminopyrimidine derivatives, adaptable for this compound.

3.1. Synthesis Protocol: Condensation of a β-Diketone with Guanidine

The most common and direct route to 2-aminopyrimidines is the condensation of a 1,3-dicarbonyl compound with guanidine. For the synthesis of this compound, the starting material would be 3-methyl-2,4-pentanedione.

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 3-methyl-2,4-pentanedione (1 equivalent) and guanidine hydrochloride (1.1 equivalents) to a suitable solvent such as ethanol.

-

Base Addition: Add a base, for example, sodium ethoxide or potassium carbonate (1.2 equivalents), to the mixture to neutralize the guanidine salt and catalyze the reaction.

-

Reflux: Heat the reaction mixture to reflux and maintain for a period of 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Resuspend the residue in water and extract with an organic solvent like ethyl acetate.

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel or by recrystallization.

3.2. Spectroscopic Analysis Protocols

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Prepare a sample by dissolving 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.

-

For confirmation of the amine protons, a D₂O exchange experiment can be performed by adding a drop of D₂O to the NMR tube, shaking, and re-acquiring the ¹H NMR spectrum.

-

-

Infrared (IR) Spectroscopy:

-

Acquire the IR spectrum using either a KBr pellet method (for solids) or an Attenuated Total Reflectance (ATR) accessory.

-

For the KBr method, mix a small amount of the sample with dry KBr powder and press into a transparent disk.

-

For ATR, place a small amount of the solid sample directly on the ATR crystal.

-

Scan the sample over the range of 4000-400 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system.

-

Acquire the mass spectrum using an appropriate ionization technique, such as Electrospray Ionization (ESI) in positive ion mode to observe the [M+H]⁺ ion.

-

Potential Biological Activity and Mechanism of Action

While peer-reviewed literature on the biological activity of this compound is scarce, some commercial suppliers have indicated its potential as a human immunodeficiency virus (HIV) type 1 inhibitor. The proposed mechanism of action is the inhibition of the HIV transcriptional elongation factor, TFIIS.

4.1. Proposed HIV-1 Transcription Inhibition Pathway

The following diagram illustrates the hypothetical mechanism by which this compound may inhibit HIV-1 replication. It is important to note that this pathway is based on preliminary, non-peer-reviewed information and requires experimental validation.

Caption: Proposed mechanism of HIV-1 inhibition by this compound.

4.2. Experimental Workflow for Spectroscopic Analysis

The following diagram outlines the general workflow for obtaining and interpreting the spectroscopic data for a novel compound like this compound.

Caption: General workflow for the synthesis and spectroscopic characterization of a small molecule.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic and synthetic profile for this compound. The provided data and protocols are based on established chemical principles and are intended to serve as a valuable resource for researchers in the absence of published experimental results. The potential biological activity as an HIV-1 inhibitor highlights the need for further investigation into this and similar compounds, which could lead to the development of novel therapeutic agents. It is strongly recommended that any synthesis of this compound be followed by thorough experimental characterization to validate the data presented herein.

An In-depth Technical Guide to the ¹H and ¹³C NMR Analysis of 4,5,6-trimethylpyrimidin-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) analysis of 4,5,6-trimethylpyrimidin-2-amine. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this guide combines detailed, standardized experimental protocols with predicted spectral data based on the analysis of structurally similar analogs and computational NMR prediction tools. This approach offers a robust framework for the characterization and quality control of this compound in a research and drug development context.

Molecular Structure and Predicted NMR Data

This compound is a substituted aminopyrimidine with the following structure:

Caption: Molecular structure of this compound.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound is summarized in Table 1. The chemical shifts are influenced by the electron-donating amino group and the methyl groups attached to the pyrimidine ring.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -NH₂ | 4.5 - 5.5 | Broad Singlet | 2H |

| 4-CH₃ | ~2.2 | Singlet | 3H |

| 5-CH₃ | ~2.1 | Singlet | 3H |

| 6-CH₃ | ~2.3 | Singlet | 3H |

Note: The chemical shift of the -NH₂ protons is highly dependent on solvent, concentration, and temperature, and may exchange with deuterium in deuterated protic solvents.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectral data are presented in Table 2. The chemical shifts reflect the electronic environment of each carbon atom within the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 | 162 - 165 |

| C4 | 160 - 163 |

| C5 | 115 - 120 |

| C6 | 158 - 161 |

| 4-CH₃ | ~23 |

| 5-CH₃ | ~15 |

| 6-CH₃ | ~20 |

Experimental Protocols

This section details the standardized methodologies for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

Proper sample preparation is critical for obtaining high-resolution NMR spectra.

-

Sample Purity: Ensure the sample of this compound is of high purity to avoid spectral artifacts from impurities.

-

Sample Quantity: For ¹H NMR, accurately weigh 5-10 mg of the compound. For the less sensitive ¹³C NMR, a more concentrated sample of 15-30 mg is recommended.[1]

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Common choices for aminopyrimidines include Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent can affect the chemical shifts.

-

Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.

-

Internal Standard: For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added (δ = 0.00 ppm). Alternatively, the residual solvent peak can be used for calibration (e.g., CDCl₃ at 7.26 ppm for ¹H NMR and 77.16 ppm for ¹³C NMR).

Caption: Experimental workflow for NMR analysis.

NMR Instrument Parameters

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may require optimization based on the specific instrument and sample concentration.

For ¹H NMR Spectroscopy:

| Parameter | Typical Value |

| Spectrometer Freq. | 400 MHz |

| Pulse Program | Standard single-pulse (e.g., zg30) |

| Number of Scans | 16-64 |

| Relaxation Delay | 1.0 - 5.0 seconds |

| Acquisition Time | 2.0 - 4.0 seconds |

| Spectral Width | 10 - 16 ppm |

| Temperature | 298 K |

For ¹³C NMR Spectroscopy:

| Parameter | Typical Value |

| Spectrometer Freq. | 100 MHz |

| Pulse Program | Proton-decoupled single-pulse (e.g., zgpg30) |

| Number of Scans | 1024 or more (due to lower natural abundance) |

| Relaxation Delay | 2.0 seconds |

| Acquisition Time | 1.0 - 2.0 seconds |

| Spectral Width | 0 - 220 ppm |

| Temperature | 298 K |

Data Processing

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency domain.

-

Phasing and Baseline Correction: Manually or automatically phase the spectrum to ensure all peaks have a pure absorption lineshape. Apply a baseline correction to obtain a flat baseline.

-

Calibration: Reference the spectrum to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

-

Integration: For ¹H NMR, integrate the signals to determine the relative number of protons corresponding to each peak.

-

Peak Picking and Analysis: Identify the chemical shift of each peak and analyze the multiplicities (singlet, doublet, etc.) and coupling constants (for more complex spectra).

Interpretation of Spectra

The predicted spectra for this compound are relatively simple.

-

¹H NMR: The three methyl groups are expected to appear as distinct singlets in the upfield region (around 2.1-2.3 ppm). The amino protons will likely be a broad singlet further downfield, the position of which can be sensitive to experimental conditions. The absence of any other signals in the aromatic region confirms the substitution pattern of the pyrimidine ring.

-

¹³C NMR: The four carbons of the pyrimidine ring will have distinct chemical shifts in the aromatic region (115-165 ppm), with the carbons attached to nitrogen atoms being the most deshielded. The three methyl carbons will appear in the upfield aliphatic region (around 15-25 ppm).

Conclusion

This technical guide provides a comprehensive framework for the ¹H and ¹³C NMR analysis of this compound. By combining predicted spectral data with detailed experimental protocols, researchers and drug development professionals can effectively characterize this compound, confirm its structure, and assess its purity. The provided methodologies and data serve as a valuable resource for quality control and further research involving this and structurally related aminopyrimidine derivatives.

References

Unraveling the Biological Activity of 4,5,6-trimethylpyrimidin-2-amine: A Review of Available Data

A comprehensive review of publicly available scientific literature and databases reveals a significant lack of in-depth technical information regarding the biological activity of 4,5,6-trimethylpyrimidin-2-amine. While the compound is commercially available and has been anecdotally linked to antiviral activity, there is a notable absence of peer-reviewed research to substantiate these claims and provide the detailed experimental data required for a comprehensive technical guide.

One commercial supplier has indicated that this compound is an inhibitor of the Human Immunodeficiency Virus (HIV) type 1. The proposed mechanism of action is the inhibition of the HIV transcriptional elongation factor TFIIS, leading to a decrease in viral RNA synthesis and subsequent reduction in virus production. The same source also suggests that the compound exhibits cytotoxicity against HIV-infected cells.

However, it is crucial to emphasize that this information has not been independently verified through published scientific studies. Extensive searches of prominent scientific databases have failed to yield any primary research articles, clinical trial data, or detailed experimental protocols specifically for this compound. Consequently, the core requirements of this technical guide—quantitative data presentation, detailed experimental methodologies, and visualization of signaling pathways—cannot be fulfilled at this time due to the absence of the necessary source material.

Future Research Directions

The unverified claims surrounding the anti-HIV activity of this compound highlight a potential area for future investigation. To validate these assertions and build a comprehensive understanding of the compound's biological profile, the following experimental avenues would be essential:

-

In Vitro Antiviral Assays: Standard cellular assays to determine the compound's efficacy against various HIV-1 strains, yielding quantitative data such as the half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50).

-

Mechanism of Action Studies: Biochemical and cellular assays to confirm the inhibition of TFIIS and elucidate the precise molecular interactions. This would involve techniques such as enzyme kinetics, binding assays, and reporter gene assays.

-

Cytotoxicity Assays: Comprehensive evaluation of the compound's toxicity profile in both HIV-infected and uninfected cells to determine its therapeutic index.

-

Signaling Pathway Analysis: In-depth studies to understand the downstream effects of TFIIS inhibition and any other potential cellular pathways modulated by this compound.

Without such fundamental research, any discussion of the biological activity of this compound remains speculative.

Conclusion

Absence of Specific Research on 4,5,6-trimethylpyrimidin-2-amine as an HIV-1 Inhibitor

Extensive searches of publicly available scientific literature and databases have revealed no specific studies detailing the mechanism of action of 4,5,6-trimethylpyrimidin-2-amine as an inhibitor of HIV-1. While the pyrimidine scaffold is a known feature in various antiviral agents, research explicitly investigating this particular substituted pyrimidine for anti-HIV-1 activity is not currently published.

Therefore, this document will proceed by outlining a hypothetical mechanism of action based on the known inhibitory pathways of structurally related pyrimidine derivatives that have been documented as HIV-1 inhibitors. This approach will serve as a technical guide for researchers and drug development professionals, providing a framework for potential investigation into this compound or similar compounds.

Hypothetical Mechanism of Action: A Framework for Investigation

Pyrimidine analogs have been successfully developed as HIV-1 inhibitors, primarily targeting the viral enzyme reverse transcriptase (RT). These can be broadly categorized into two classes: Nucleoside Reverse Transcriptase Inhibitors (NRTIs) and Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs). Given the structure of this compound, it is most likely to function as an NNRTI, as it lacks the ribose or deoxyribose sugar moiety characteristic of NRTIs.

Proposed Mechanism: Non-Nucleoside Reverse Transcriptase Inhibition (NNRTI)

NNRTIs are allosteric inhibitors of HIV-1 RT. They bind to a hydrophobic pocket, known as the NNRTI-binding pocket (NNIBP), located approximately 10 Å away from the enzyme's active site. This binding induces a conformational change in the enzyme, altering the spatial arrangement of key catalytic residues and ultimately inhibiting the polymerase activity of RT. This prevents the conversion of the viral RNA genome into double-stranded DNA, a critical step in the HIV-1 replication cycle.

Below is a diagram illustrating the proposed inhibitory pathway.

Caption: Proposed allosteric inhibition of HIV-1 Reverse Transcriptase by an NNRTI.

Quantitative Data from Analogous Pyrimidine-Based NNRTIs

To provide a reference for potential efficacy, the following table summarizes quantitative data from published studies on various pyrimidine-based NNRTIs. This data can serve as a benchmark for future experimental evaluation of this compound.

| Compound Class | Example Compound | Target | IC₅₀ (nM) | EC₅₀ (nM) | Cytotoxicity (CC₅₀, µM) | Selectivity Index (SI) |

| DABOs | (+)-TMC120 (Etravirine) | HIV-1 RT | 1.5 - 4.3 | 0.9 - 2.7 | > 44 | > 22,000 |

| DATA | Trovirdine | HIV-1 RT | 10 - 70 | 20 - 100 | > 100 | > 1,428 |

| DAPY | Rilpivirine | HIV-1 RT | 0.65 - 1.2 | 0.07 - 0.51 | > 17.6 | > 50,000 |

Data presented are representative values from various literature sources and may vary based on specific assay conditions.

Experimental Protocols for Elucidating the Mechanism of Action

Should this compound be investigated, the following experimental protocols would be essential to confirm its mechanism of action and quantify its activity.

HIV-1 Reverse Transcriptase Inhibition Assay

This assay directly measures the ability of the compound to inhibit the enzymatic activity of recombinant HIV-1 RT.

-

Objective: To determine the IC₅₀ value of the compound against purified HIV-1 RT.

-

Methodology:

-

Recombinant HIV-1 RT is pre-incubated with varying concentrations of this compound.

-

A poly(rA)/oligo(dT) template/primer is added to the reaction mixture.

-

The reaction is initiated by the addition of a labeled deoxynucleotide triphosphate (e.g., ³H-dTTP or a fluorescent analog).

-

The reaction is allowed to proceed for a specified time at 37°C and then stopped.

-

The amount of incorporated labeled nucleotide, which corresponds to the amount of synthesized DNA, is quantified using a scintillation counter or fluorescence reader.

-

The IC₅₀ value is calculated by plotting the percentage of RT inhibition against the log of the compound concentration.

-

Caption: Workflow for an in vitro HIV-1 Reverse Transcriptase inhibition assay.

Cell-Based Anti-HIV-1 Assay

This assay evaluates the compound's ability to inhibit HIV-1 replication in a cellular context.

-

Objective: To determine the EC₅₀ (effective concentration) and CC₅₀ (cytotoxic concentration) of the compound.

-

Methodology:

-

A susceptible cell line (e.g., MT-4, CEM-SS) is infected with a laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB).

-

The infected cells are then treated with serial dilutions of this compound.

-

After several days of incubation, the extent of viral replication is assessed by measuring a viral marker, such as p24 antigen levels in the supernatant (using ELISA) or RT activity.

-

Cell viability is concurrently measured in uninfected cells treated with the compound to determine cytotoxicity (e.g., using an MTT or XTT assay).

-

EC₅₀ and CC₅₀ values are determined from dose-response curves. The Selectivity Index (SI = CC₅₀ / EC₅₀) is then calculated as a measure of the compound's therapeutic window.

-

Mechanism of Action Elucidation Studies

To confirm that the compound acts as an NNRTI, further studies would be required.

-

Resistance Studies: HIV-1 strains with known NNRTI resistance mutations (e.g., K103N, Y181C) would be tested for their susceptibility to this compound. A significant increase in the EC₅₀ value for these resistant strains compared to the wild-type strain would provide strong evidence for an NNRTI mechanism.

-

Combination Studies: The compound would be tested in combination with known NRTIs (e.g., Zidovudine, Tenofovir) and protease inhibitors (e.g., Lopinavir). Synergistic effects with these other drug classes would be consistent with a distinct NNRTI mechanism of action.

This framework provides a comprehensive guide for the initial investigation into the potential anti-HIV-1 activity and mechanism of action of this compound. All proposed methodologies are standard in the field of antiviral drug discovery and would provide the necessary data to validate its potential as a novel therapeutic agent.

4,5,6-Trimethylpyrimidin-2-amine as a Scaffold for Medicinal Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous approved drugs and clinical candidates. Its ability to engage in various biological interactions, including hydrogen bonding and aromatic stacking, makes it a versatile template for drug design. Within this broad class of compounds, 2-aminopyrimidines are particularly significant due to their prevalence in kinase inhibitors and other targeted therapies. This guide focuses on the specific scaffold of 4,5,6-trimethylpyrimidin-2-amine, exploring its known biological activities, potential therapeutic applications, and the broader context of its utility in medicinal chemistry. While quantitative data on the title compound itself is limited in publicly accessible literature, this guide will leverage data from closely related analogs to illustrate the potential of this scaffold.

Core Scaffold: this compound

The this compound core presents a unique substitution pattern that can influence its physicochemical properties and biological activity. The methyl groups can enhance binding to hydrophobic pockets within target proteins and may improve metabolic stability.

Chemical Properties:

| Property | Value |

| Molecular Formula | C7H11N3 |

| Molecular Weight | 137.18 g/mol |

Biological Activity and Therapeutic Potential

Anti-HIV Activity

This compound has been identified as an inhibitor of the human immunodeficiency virus (HIV) type 1.[1] It is reported to exhibit antiviral activity against HIV-1 strains and cytotoxicity against cells infected with the virus.[1]

Proposed Mechanism of Action: Inhibition of HIV Transcriptional Elongation

The antiviral effect of this compound is believed to stem from its inhibition of the HIV transcriptional elongation factor TFIIS.[1] By binding to this enzyme, the compound interferes with the synthesis of viral RNA, leading to a reduction in virus production.[1]

The process of HIV-1 transcription is a complex and highly regulated process that relies on the host cell's machinery. After integration into the host genome, the HIV-1 provirus is transcribed by the host's RNA Polymerase II (Pol II). A key step is the transition from transcription initiation to productive elongation, which is controlled by various host and viral factors, including the viral Tat protein and the host's Positive Transcription Elongation Factor b (P-TEFb).[2][3][4] The proposed inhibition of TFIIS by this compound would represent a distinct mechanism for disrupting this crucial stage of the viral life cycle.

Below is a diagram illustrating the key stages of HIV-1 transcriptional elongation, the context in which TFIIS and the viral Tat protein function.

Synthesis of this compound and Derivatives

Below is a generalized workflow for the synthesis of 2-aminopyrimidines of this type.

Experimental Protocols for Related Aminopyrimidine Derivatives

To provide concrete examples of synthetic methodologies, the following are detailed protocols for the synthesis of related aminopyrimidine derivatives that have been reported in the literature as potent kinase inhibitors.

Protocol 1: Synthesis of N-(2-Chloro-4-fluoro-6-nitrophenyl)-5-((2,6-difluoro-3,5-dimethoxybenzyl)oxy)-4,6-dimethylpyrimidin-2-amine (FGFR4 Inhibitor Precursor)

This protocol describes a key step in the synthesis of a series of 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective FGFR4 inhibitors.[6]

Materials:

-

2-bromo-5-((2,6-difluoro-3,5-dimethoxybenzyl)oxy)-4,6-dimethylpyrimidine

-

2-chloro-4-fluoro-6-nitroaniline

-

Cesium carbonate (Cs2CO3)

-

Xantphos

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)

-

Toluene

-

Dichloromethane (DCM)

-

Brine

-

Magnesium sulfate (MgSO4)

Procedure:

-

To a mixture of 2-bromo-5-((2,6-difluoro-3,5-dimethoxybenzyl)oxy)-4,6-dimethylpyrimidine (150 mg, 0.39 mmol) and 2-chloro-4-fluoro-6-nitroaniline (110 mg, 0.58 mmol) in toluene (3 ml), add Cs2CO3 (376 mg, 1.16 mmol), Xantphos (67 mg, 0.12 mmol), and Pd2(dba)3 (40 mg, 0.04 mmol).[6]

-

Reflux the mixture for 20 hours.[6]

-

After cooling, dilute the reaction mixture with DCM and wash with brine.[6]

-

Dry the organic layer over MgSO4, filter, and concentrate under reduced pressure.[6]

-

The crude product can be purified by column chromatography.

Protocol 2: Synthesis of Pyrimidin-2-amine Derivatives as PLK4 Inhibitors

This protocol outlines the general synthesis of a series of pyrimidin-2-amine derivatives investigated as Polo-like kinase 4 (PLK4) inhibitors.[7]

Step A: Synthesis of Intermediate 2

-

Dissolve the starting commercially available substituted pyrimidine (1) in chloroform (CHCl3).

-

Add triethylamine (TEA) and the desired nucleophile.

-

Stir the reaction at room temperature for 4 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, perform an appropriate workup and purification to isolate the intermediate (2).[7]

Step B: Synthesis of Final Compound 3

-

To the intermediate (2) in ethanol (EtOH), add 4-morpholinoaniline and 12 M hydrochloric acid (HCl).[7]

-

Heat the reaction mixture to 110 °C for 8 hours.[7]

-

After cooling, perform a standard workup, which may include neutralization, extraction, and drying of the organic phase.

-

Purify the final product by column chromatography or recrystallization.

Quantitative Data of Related Aminopyrimidine Scaffolds

While specific quantitative data for this compound is not available in the reviewed literature, the following tables summarize the biological activities of structurally related aminopyrimidine derivatives. This data illustrates the potential of the broader aminopyrimidine scaffold in generating potent inhibitors for various therapeutic targets.

Table 1: Pyrimidin-2-amine Derivatives as PLK4 Inhibitors

| Compound | PLK4 IC50 (µM) | Reference |

| 3b | 0.0312 | [7] |

| 8h | 0.0067 | [7] |

Data from a study on novel PLK4 inhibitors, showcasing the high potency achievable with the pyrimidin-2-amine core.[7]

Table 2: 2-Amino-4,6-dimethylpyrimidin-5-ol Derivatives as FGFR Kinase Inhibitors

| Compound | Target Kinase | % Inhibition @ 0.01 µM | Reference |

| 6E | FGFR4 | 5.0 | [6] |

| 41 (non-methylated analog) | FGFR4 | 91.0 | [6] |

| 6G | FGFR4 | 3.3 | [6] |

| 42 (non-methylated analog) | FGFR4 | 87.4 | [6] |

This data highlights how methylation on the pyrimidine ring can significantly impact inhibitory activity, suggesting that the substitution pattern of the 4,5,6-trimethyl core is a critical determinant of biological function.[6]

Conclusion

The this compound scaffold holds promise as a core structure in medicinal chemistry, with reported anti-HIV activity through a potentially novel mechanism of inhibiting the transcriptional elongation factor TFIIS. While quantitative biological data and detailed synthetic protocols for this specific compound are not widely published, the broader class of aminopyrimidines has been extensively explored, yielding potent inhibitors against a range of therapeutic targets, particularly protein kinases. The synthetic accessibility of the 2-aminopyrimidine core, coupled with the potential for diverse functionalization, makes the 4,5,6-trimethylated version an intriguing scaffold for further investigation. Future work should focus on elucidating the quantitative potency of this compound and its derivatives, confirming its mechanism of action, and exploring its potential against other relevant biological targets. The information provided in this guide serves as a foundational resource for researchers interested in leveraging this and related scaffolds in their drug discovery efforts.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. The Role of RNA Polymerase II Elongation Control in HIV-1 Gene Expression, Replication, and Latency - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The HIV-1 Transcriptional Program: From Initiation to Elongation Control - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. US2660579A - Synthesis of 2-amino-4, 6-dimethyl pyrimidine - Google Patents [patents.google.com]

- 6. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Potential Biological Targets of 4,5,6-trimethylpyrimidin-2-amine: A Technical Guide

Disclaimer: This document provides a summary of the publicly available information regarding the biological targets of 4,5,6-trimethylpyrimidin-2-amine and related compounds. The information on this compound itself is limited and has not been substantiated by peer-reviewed research.

Executive Summary

This compound is a small molecule with limited characterization in the public scientific literature. The primary- and currently sole- identified potential biological activity for this specific compound is as an inhibitor of Human Immunodeficiency Virus (HIV) type 1, purportedly through the targeting of the transcriptional elongation factor TFIIS. However, this information originates from a commercial chemical supplier and has not been independently verified in peer-reviewed publications. In contrast, the broader class of pyrimidin-2-amine derivatives has been extensively investigated, revealing a range of biological targets, most notably protein kinases involved in cell cycle regulation and oncogenesis. This guide summarizes the available information on this compound and provides a detailed overview of the established biological targets for structurally related pyrimidin-2-amine compounds, including Polo-like kinase 4 (PLK4), Cyclin-Dependent Kinase 4 and 6 (CDK4/6), and Fibroblast Growth Factor Receptor 4 (FGFR4).

Potential Biological Target of this compound

The only currently documented potential biological target for this compound is the Human Immunodeficiency Virus (HIV) type 1 transcriptional elongation factor TFIIS. According to the chemical supplier CymitQuimica, the compound exhibits antiviral activity against HIV-1 strains by binding to and inhibiting this enzyme. This inhibition is proposed to lead to a reduction in viral RNA synthesis and subsequent virus production.

It is critical to note that at the time of this report, no peer-reviewed studies are available to substantiate this claim, nor are there published quantitative data (e.g., IC50, Ki) or detailed experimental protocols for this specific interaction.

The proposed mechanism of action involves the intricate process of HIV-1 transcription. The viral Tat protein interacts with the trans-activation response (TAR) element in the nascent viral RNA to recruit cellular factors, including the positive transcription elongation factor b (P-TEFb), which promotes transcriptional processivity. TFIIS is also a host cell factor that can be involved in transcriptional elongation. Inhibition of TFIIS could potentially disrupt the delicate balance of factors required for efficient viral gene expression.

Established Biological Targets of Pyrimidin-2-amine Derivatives

The pyrimidin-2-amine scaffold is a common feature in a multitude of biologically active compounds, particularly as kinase inhibitors. The following sections detail several well-characterized targets of this class of molecules.

PLK4 is a serine/threonine kinase that acts as a master regulator of centriole duplication, a process essential for maintaining genomic integrity. Overexpression of PLK4 is observed in various cancers, making it an attractive target for anticancer drug development. Several potent and selective PLK4 inhibitors based on the pyrimidin-2-amine core have been developed.[1]

Quantitative Data for Pyrimidin-2-amine based PLK4 Inhibitors

| Compound | PLK4 IC50 (µM) | Reference |

| 3b | 0.0312 | [1] |

| 3r | 0.0174 | [1] |

| 8a | 0.5196 | [1] |

| 8h | 0.0067 | [1] |

| Centrinone | 0.003 | [1] |

Experimental Protocol: In Vitro PLK4 Kinase Assay

A representative protocol for determining the in vitro inhibitory activity of compounds against PLK4 is as follows:

-

Reagents and Materials: Recombinant human PLK4 enzyme, a suitable peptide substrate, ATP, and the test compound. The assay is typically performed in a buffer containing MgCl2, MnCl2, DTT, and a detergent like Brij-35.

-

Procedure: a. The test compound is serially diluted in DMSO and then added to the wells of a microplate. b. The PLK4 enzyme and substrate are added to the wells. c. The kinase reaction is initiated by the addition of ATP. d. The plate is incubated at room temperature for a specified period to allow for substrate phosphorylation. e. The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as mobility shift assays or antibody-based detection systems (e.g., HTRF, AlphaLISA).

-

Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to a DMSO control. The IC50 value is then determined by fitting the data to a dose-response curve.[1]

CDK4 and CDK6 are key regulators of the cell cycle, specifically controlling the transition from the G1 to the S phase. In complex with D-type cyclins, they phosphorylate the retinoblastoma (Rb) protein, leading to the release of E2F transcription factors and subsequent gene expression required for DNA replication. The pyrimidin-2-amine scaffold is central to several approved and investigational CDK4/6 inhibitors used in cancer therapy.

Quantitative Data for Pyrimidin-2-amine based CDK4/6 Inhibitors

| Compound | Target(s) | IC50 or Ki (µM) | Reference |

| Palbociclib | CDK4/CDK6 | Ki = 0.00026 / 0.00026 | [2] |

| Ribociclib | CDK4/CDK6 | IC50 = 0.01 / 0.039 | [3] |

| Abemaciclib | CDK4/CDK6 | IC50 = 0.01 / 0.026 | [4] |

| Compound 9a | CDK4/CDK6 | Ki = 0.010 / 1.67 | [4] |

| Compound 9b | CDK4/CDK6 | Ki = 0.007 / 0.042 | [4] |

| Compound 14a | CDK4/CDK6 | IC50 = 0.0074 / 0.0009 | [4] |

FGFR4 is a receptor tyrosine kinase that, upon binding its ligand FGF19, activates downstream signaling pathways such as MAPK/ERK and PI3K/AKT, promoting cell proliferation and survival. Aberrant FGFR4 signaling is implicated in several cancers, particularly hepatocellular carcinoma. Selective inhibition of FGFR4 is a promising therapeutic strategy, and pyrimidin-2-amine derivatives have been explored for this purpose.

Experimental Protocol: Cell-Based FGFR Phosphorylation Assay (Western Blot)

This assay assesses the ability of a compound to inhibit FGFR4 activity within a cellular context.

-

Cell Culture: A cell line that overexpresses FGFR4 (e.g., MDA-MB-453 breast cancer cells) is cultured under standard conditions.

-

Procedure: a. Cells are seeded in plates and allowed to attach. b. The cells are then serum-starved to reduce basal signaling. c. Cells are pre-treated with various concentrations of the test compound or a vehicle control (DMSO) for a defined period. d. The FGFR4 pathway is stimulated by adding a specific ligand, such as FGF19. e. After a short incubation, the cells are lysed, and total protein is extracted.

-

Western Blotting: a. Protein concentrations are quantified to ensure equal loading. b. Proteins are separated by SDS-PAGE and transferred to a membrane. c. The membrane is probed with a primary antibody specific for phosphorylated FGFR4 (p-FGFR4) or a downstream target like p-FRS2α. d. A secondary, enzyme-linked antibody is used for detection via chemiluminescence.

-

Data Analysis: The intensity of the bands corresponding to the phosphorylated proteins is quantified. To normalize, the membrane can be stripped and re-probed for total FGFR4 or a housekeeping protein (e.g., β-actin). The inhibition of phosphorylation is calculated relative to the ligand-stimulated control.

Conclusion

While the specific biological target of this compound as an inhibitor of HIV-1 TFIIS remains to be validated by the broader scientific community, the pyrimidin-2-amine chemical scaffold is a well-established pharmacophore. It is prominently featured in a range of potent kinase inhibitors targeting key regulators of the cell cycle and oncogenic signaling pathways, including PLK4, CDK4/6, and FGFR4. Researchers investigating this compound may consider screening it against a panel of kinases, given the prevalence of this activity among structurally related compounds. Further investigation is required to elucidate the definitive biological targets and mechanism of action of this particular molecule.

References

- 1. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of abemaciclib derivatives targeting cyclin-dependent kinase 4 and 6 using molecular dynamics, binding free energy calculation, synthesis, and pharmacological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Development of CDK4/6 Inhibitors: A Five Years Update - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Profiling of 2-Aminopyrimidine Derivatives: A Technical Guide for Researchers

Disclaimer: This technical guide details in vitro studies of various 2-aminopyrimidine derivatives that are structurally related to 4,5,6-trimethylpyrimidin-2-amine. Due to the limited publicly available data on this compound, this document serves as a comprehensive overview of the methodologies and potential biological activities observed for analogous compounds, providing a valuable resource for researchers in drug discovery and development.

Introduction

2-Aminopyrimidine derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. These activities stem from their ability to act as bioisosteres of purines, allowing them to interact with a wide range of biological targets, including protein kinases and viral enzymes. This guide provides an in-depth look at the in vitro evaluation of several 2-aminopyrimidine derivatives, focusing on their potential as anti-cancer and anti-HIV agents.

Anti-Cancer Activity: Targeting Protein Kinases

Several studies have highlighted the potential of 2-aminopyrimidine derivatives as potent and selective inhibitors of protein kinases involved in cancer progression, such as Polo-like kinase 4 (PLK4) and Fibroblast Growth Factor Receptor 4 (FGFR4).

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activities of representative 2-aminopyrimidine derivatives against key cancer-related protein kinases and cancer cell lines.

Table 1: In Vitro Inhibitory Activity of Pyrimidin-2-amine Derivatives against PLK4

| Compound ID | PLK4 IC50 (µM) | Reference |

| 8h | 0.0067 | [1] |

| 3b | 0.0312 | [1] |

| 3r | 0.0174 | [1] |

| 8a | 0.5196 | [1] |

Table 2: In Vitro Inhibitory Activity of 2-Aminopyrimidine Derivatives against FGFR4

| Compound ID | FGFR4 IC50 (nM) | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | Reference |

| 2n | 2.6 | >10000 | >10000 | >10000 | [2] |

| 1 (Control) | 6.0 | - | - | - | [2] |

Table 3: Anti-proliferative Activity of 2-Aminopyrimidine Derivative 2n

| Cell Line | Target | IC50 (µM) | Reference |

| MDA-MB-453 | FGFR4 | 0.38 | [2] |

Experimental Protocols

This assay evaluates the ability of a compound to inhibit the enzymatic activity of PLK4.

-

Reagents and Materials: Recombinant PLK4 enzyme, appropriate peptide substrate, ATP, kinase buffer, and test compounds.

-

Procedure:

-

The test compound is serially diluted and incubated with the PLK4 enzyme in the kinase buffer.

-

The kinase reaction is initiated by the addition of a mixture of the peptide substrate and ATP.

-

The reaction is allowed to proceed for a specified time at a controlled temperature.

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified. This is often done using a luminescence-based method where the amount of remaining ATP is measured. A lower ATP level indicates higher kinase activity.

-

The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.

-

This assay determines the potency of compounds in inhibiting FGFR4 kinase activity.

-

Reagents and Materials: Recombinant human FGFR4, Poly(Glu, Tyr)4:1 peptide substrate, ATP, kinase assay buffer, and test compounds.

-

Procedure:

-

The assay is typically performed in a 96-well plate format.

-

The test compounds are pre-incubated with the FGFR4 enzyme.

-

The kinase reaction is started by adding a solution containing the substrate and ATP.

-

After incubation, the amount of ADP produced, which is proportional to the kinase activity, is measured using a detection reagent that generates a luminescent signal.

-

IC50 values are determined by plotting the percent inhibition against the logarithm of the compound concentration.

-

This assay measures the cytotoxic or cytostatic effects of a compound on cancer cell lines.

-

Cell Culture: Cancer cell lines (e.g., MDA-MB-453 for FGFR4 studies) are cultured in appropriate media and conditions.

-

Procedure:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the test compound for a specified period (e.g., 72 hours).

-

After the treatment period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

-

Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

-

The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

-

The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

The IC50 value, representing the concentration of the compound that inhibits cell growth by 50%, is calculated.

-

Signaling Pathway Visualization

The following diagrams illustrate the signaling pathways targeted by the described 2-aminopyrimidine derivatives.

Caption: PLK4 signaling pathway and its inhibition.

Caption: FGFR4 signaling pathway and its inhibition.

Anti-HIV Activity

While specific data for this compound is limited, it has been identified as a potential inhibitor of HIV-1.[3] The proposed mechanism involves the inhibition of the HIV transcriptional elongation factor TFIIS.[3]

Experimental Workflow

The following diagram outlines a general workflow for evaluating the in vitro anti-HIV activity of a compound.

References

- 1. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Aminopyrimidine Derivatives as New Selective Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 4,5,6-trimethylpyrimidin-2-amine from Guanidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 4,5,6-trimethylpyrimidin-2-amine, a substituted 2-aminopyrimidine, through the condensation reaction of guanidine hydrochloride with 3-methyl-2,4-pentanedione. The 2-aminopyrimidine scaffold is a significant structural motif in medicinal chemistry, appearing in numerous biologically active compounds and approved drugs. This protocol is adapted from established methods for the synthesis of analogous 2-amino-4,6-disubstituted pyrimidines. The straightforward, single-step reaction, followed by purification, offers a reliable method for obtaining the target compound for research and drug development purposes.

Introduction

Substituted 2-aminopyrimidines are a class of heterocyclic compounds with diverse pharmacological activities. The synthesis of these molecules is a cornerstone of many medicinal chemistry programs. A common and effective method for their preparation is the condensation of a guanidine salt with a β-dicarbonyl compound. This reaction provides a versatile entry into a wide range of substituted pyrimidines. This document outlines the synthesis of this compound, a specific derivative, using guanidine hydrochloride and 3-methyl-2,4-pentanedione as starting materials.

Reaction Scheme

The synthesis proceeds via the condensation of guanidine with 3-methyl-2,4-pentanedione in an alkaline medium. The guanidine, liberated in situ from its hydrochloride salt, acts as a binucleophile, attacking the carbonyl groups of the dione, followed by cyclization and dehydration to form the aromatic pyrimidine ring.

Application Notes and Protocols for Palladium-Catalyzed Synthesis of Aminopyrimidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the synthesis of aminopyrimidine derivatives via palladium-catalyzed cross-coupling reactions, primarily focusing on the Buchwald-Hartwig amination. This versatile methodology is crucial in medicinal chemistry and drug development for the construction of carbon-nitrogen (C-N) bonds, enabling the synthesis of a wide array of biologically active molecules.[1][2][3]

Introduction

Aminopyrimidine scaffolds are prevalent in numerous FDA-approved drugs and biologically active compounds, acting as kinase inhibitors, anti-cancer agents, and more.[1][4] Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become a cornerstone for the synthesis of these vital compounds.[3][5] This method allows for the efficient formation of C-N bonds by coupling amines with halo- or triflyloxypyrimidines under relatively mild conditions, offering a broad substrate scope and functional group tolerance.[5][6]

The general transformation involves the reaction of a halopyrimidine (chloro-, bromo-, or iodo-) with a primary or secondary amine in the presence of a palladium catalyst, a suitable ligand, and a base. The choice of these components is critical for achieving high yields and selectivity.

Mechanistic Overview: The Buchwald-Hartwig Catalytic Cycle

The reaction proceeds through a catalytic cycle involving a palladium(0)/palladium(II) redox couple. The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst reacts with the halopyrimidine, inserting into the carbon-halogen bond to form a Pd(II) intermediate.

-

Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex, and a base facilitates its deprotonation to form a palladium-amido complex.

-

Reductive Elimination: The C-N bond is formed as the desired aminopyrimidine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.

The efficiency of this cycle is highly dependent on the nature of the phosphine ligand, which stabilizes the palladium complexes and facilitates the individual steps of the cycle.[7][8]

Data Presentation: A Comparative Overview

The following table summarizes representative quantitative data for the palladium-catalyzed amination of various halopyrimidines, providing a reference for expected reaction outcomes under different conditions.

| Entry | Halopyrimidine Substrate | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | 2-Chloropyrimidine | Morpholine | Pd(OAc)₂ (2) | dppb (2) | LiHMDS (1.2) | THF | 65 | 16 | >95 | [9] |

| 2 | 4,6-Dichloropyrimidine | Adamantylalkylamine | Pd₂(dba)₃ (2.5) | DavePhos (5) | NaOtBu (4) | Toluene | 100 | 16 | 60 | [10] |

| 3 | 2-Bromopyridine | Aniline | Pd(OAc)₂ (10) | X-Phos (10) | KOtBu (1.2) | Toluene | 100 | 0.17 (MW) | 95 | [11] |

| 4 | 4-(Pyridin-3-yl)pyrimidin-2-amine | 4-Bromo-N-methylaniline | [PdCl₂(PPh₃)₂] (5) | Xantphos (10) | NaOtBu (1.4) | Toluene | Reflux | 6 | 82 | [4] |

| 5 | 2-Chloropyrimidine | Imidazole | Pd(OAc)₂ (2) | BrettPhos (4) | K₂CO₃ (2) | t-AmylOH | 110 | 24 | 93 | [12] |

| 6 | 6-Aryl-2,4-dichloropyrimidine | Diethylamine | Pd(OAc)₂ (2) | dppb (2) | LiHMDS (1.1) | THF | 0 | 1 | >98 | [9] |

| 7 | 2-Amino-4,6-dichloropyrimidine | Substituted anilines | None | None | Triethylamine (2) | Solvent-free | 80-90 | 4-12 | 78-84 | [13] |

Note: This table presents a selection of data. Yields are highly substrate-dependent and optimization may be required for specific applications.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature.

Protocol 1: General Procedure for Buchwald-Hartwig Amination of 2-Halopyridines/pyrimidines[4][14]

This protocol is a general guideline for the palladium-catalyzed amination of a 2-halopyridine or 2-halopyrimidine with an amine.

Reagents and Equipment:

-

2-Halopyridine/pyrimidine (1.0 mmol)

-

Amine (1.2 mmol)

-

Palladium catalyst (e.g., Pd(OAc)₂, [PdCl₂(PPh₃)₂], 1-5 mol%)

-

Phosphine ligand (e.g., Xantphos, dppb, XPhos, 2-10 mol%)

-

Base (e.g., NaOtBu, Cs₂CO₃, K₂CO₃, 1.4-2.0 equiv)

-

Anhydrous solvent (e.g., Toluene, Dioxane, THF)

-

Schlenk flask or sealed vial

-

Inert atmosphere (Argon or Nitrogen)

-

Magnetic stirrer and heating plate/oil bath

-

Standard work-up and purification equipment (e.g., separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

-

To a dry Schlenk flask or vial under an inert atmosphere, add the palladium catalyst, the phosphine ligand, and the base.

-

Add the 2-halopyridine/pyrimidine and the amine to the flask.

-

Add the anhydrous solvent via syringe.

-